molecular formula C21H18O4 B2679086 3-(1-Benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one CAS No. 303025-43-6

3-(1-Benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one

Cat. No. B2679086
CAS RN: 303025-43-6
M. Wt: 334.371
InChI Key: GZNPGEIZAACBGI-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized by various methods. For instance, 3-(1-BENZOFURAN-2-YL)-5-SUBSTITUTED ARYL-1,2-OXAZOLE have been synthesized by the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. The core structure is a benzofuran ring, which can be combined with other rings or functional groups to create a wide variety of compounds .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can also vary widely. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Scientific Research Applications

Cytotoxic Properties and Antiproliferative Activity Research has identified compounds structurally related to 3-(1-Benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one with significant cytotoxic properties against cancer cell lines. For example, compounds isolated from traditional Chinese medicine have shown potential in inhibiting cancer cell growth, particularly through the induction of apoptosis in non-small cell lung cancer (NSCLC) cell lines via the mitochondrial pathway (Ma et al., 2017).

Electrochemical Synthesis and Application Electrochemical studies have paved the way for the synthesis of new benzofuran derivatives with improved yields and purities, highlighting the versatility of these compounds in chemical synthesis. For instance, electrochemical oxidation has been utilized for the synthesis of new benzofuran derivatives, showcasing the potential of these methods in creating compounds with valuable properties (Moghaddam et al., 2006).

Material Science and Polymer Applications In material science, the derivatives of 3-(1-Benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one have been explored for their dielectric and thermal properties. These studies are crucial for developing advanced materials with specific electronic and thermal characteristics. Research into methacrylate polymers bearing chalcone side groups derived from similar compounds has revealed their potential in creating materials with unique dielectric properties, which could be beneficial in electronic applications (Çelik & Coskun, 2018).

Antimicrobial and Antioxidant Activities The antimicrobial and antioxidant activities of benzofuran derivatives have been a focus of several studies, aiming to develop new therapeutic agents. Compounds with structures related to 3-(1-Benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one have demonstrated significant antimicrobial and antioxidant properties, suggesting their potential in medical and pharmaceutical applications (Rangaswamy et al., 2017).

Organic Electronics and Solvent Selection In the field of organic electronics, the selection of solvents based on cohesive energy densities for materials like DPP(TBFu)2, which share structural motifs with 3-(1-Benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one, demonstrates the relevance of these compounds in optimizing the performance of organic photovoltaic devices. This research highlights the importance of understanding the solubility properties of such materials to improve the efficiency of organic solar cells (Walker et al., 2011).

Mechanism of Action

The mechanism of action of benzofuran derivatives can depend on their specific structure and the biological system they interact with. For example, some benzofuran compounds have shown anti-hepatitis C virus activity .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely. For example, some benzofuran compounds can cause skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Given the wide range of biological activities of benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering new benzofuran derivatives with potent biological activities and developing safer and more efficient methods for their synthesis.

properties

IUPAC Name

3-(1-benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-2-3-6-13-9-15-19(11-17(13)22)24-12-16(21(15)23)20-10-14-7-4-5-8-18(14)25-20/h4-5,7-12,22H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNPGEIZAACBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Benzofuran-2-yl)-6-butyl-7-hydroxychromen-4-one

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